Csnk1-IN-1

ATP-competitive inhibition CSNK1A1 kinase assay high-throughput screening

Secure Csnk1-IN-1—a first-in-class ATP-competitive CK1α inhibitor with sub-nanomolar potency under physiological ATP (IC50 1.5 nM). Unlike pan-CK1 inhibitors, it spares EGFR (IC50 >20 nM), eliminating confounding signals in EGFR-active models. Its extreme ATP-shift empowers mechanistic ATP-titration studies. Supplied as light-yellow powder, ≥98% pure, soluble in DMSO (8.62 mM). Ideal for Wnt/β-catenin & HTS validation.

Molecular Formula C29H26F3N5O2
Molecular Weight 533.5 g/mol
Cat. No. B12406320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCsnk1-IN-1
Molecular FormulaC29H26F3N5O2
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1=O)C(=C(N2)C3=CC(=NC=C3)NC(=O)C(CC(F)F)C4=CC=C(C=C4)F)NC5=CC=CC=C5
InChIInChI=1S/C29H26F3N5O2/c1-37-14-12-22-25(29(37)39)27(34-20-5-3-2-4-6-20)26(35-22)18-11-13-33-24(15-18)36-28(38)21(16-23(31)32)17-7-9-19(30)10-8-17/h2-11,13,15,21,23,34-35H,12,14,16H2,1H3,(H,33,36,38)/t21-/m1/s1
InChIKeyIKATWWUGCJFQJV-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Csnk1-IN-1 for Casein Kinase 1 Alpha (CSNK1A1) Research: Compound Profile & Procurement Considerations


Csnk1-IN-1 (CAS 2468784-55-4) is a small-molecule inhibitor of casein kinase 1 alpha (CSNK1A1) from the pyrrolo[3,2-c]pyridin-4-one chemotype [1]. It exhibits ATP-competitive behavior with IC50 values of 21 μM against CSNK1A1 under standard ATP concentrations and 1.5 nM under high (1 mM) ATP conditions . The compound also displays measurable inhibition of CSNK1D (IC50 = 29.7 μM) and low inhibition of wild-type EGFR (IC50 > 20 nM) [2].

Why Generic CK1 Inhibitors Cannot Substitute for Csnk1-IN-1: A Scientific Procurement Rationale


CK1 inhibitors vary dramatically in their ATP-dependent potency and isoform selectivity profiles [1]. Substituting a pan-CK1 inhibitor such as IC261 (which inhibits CK1δ, ε, and α1 with IC50 values ranging from 1–16 μM) for Csnk1-IN-1 would confound studies requiring discrimination between CSNK1A1 and closely related isoforms, or experiments conducted under high ATP conditions where Csnk1-IN-1 displays sub-nanomolar potency . Furthermore, off-target liabilities—particularly against EGFR—differ substantially among in-class compounds; a compound with low nanomolar EGFR inhibition (e.g., CSNK1-IN-2 exhibits IC50 = 2.74 nM) would introduce confounding signaling effects in EGFR-expressing models [2]. The evidence below quantifies where Csnk1-IN-1 stands apart.

Csnk1-IN-1 vs. CK1 Inhibitors: Quantitative Evidence for Scientific Selection


ATP-Dependent Potency Shift: Csnk1-IN-1 vs. CSNK1-IN-2 vs. BAY-888

Csnk1-IN-1 exhibits an extreme potency shift under high ATP conditions, retaining picomolar-range inhibition of CSNK1A1 when challenged with 1 mM ATP, whereas the closely related analog CSNK1-IN-2 loses activity under identical conditions [1]. This behavior distinguishes Csnk1-IN-1 from other ATP-competitive CK1 inhibitors such as BAY-888, which shows a less pronounced shift . This profile is consistent with the patent disclosure requiring compounds of this series to display IC50 values below 100 nM at 1 mM ATP [2].

ATP-competitive inhibition CSNK1A1 kinase assay high-throughput screening

CSNK1A1 vs. CSNK1D Isoform Selectivity: Csnk1-IN-1 vs. BAY-888

Csnk1-IN-1 exhibits a modest preference for CSNK1A1 over CSNK1D, with a ~1.4-fold selectivity window at standard ATP concentration . In contrast, BAY-888 shows a 3.7-fold preference for CSNK1A1 over CSNK1D (IC50 1.5 nM vs. 5.5 nM) . This difference may influence pathway interpretation, as CK1δ is a key regulator of circadian rhythms and Wnt signaling independent of CK1α [1].

kinase selectivity CK1 isoforms CSNK1A1 CSNK1D

Off-Target EGFR Inhibition Profile: Csnk1-IN-1 vs. CSNK1-IN-2

Csnk1-IN-1 demonstrates minimal inhibition of wild-type EGFR (IC50 > 20 nM), a counter-screening target included in the original patent due to the structural homology between the CK1 inhibitor scaffold and EGFR inhibitors [1]. By contrast, the structurally related analog CSNK1-IN-2 potently inhibits EGFR with an IC50 of 2.74 nM, representing a >7-fold higher off-target risk [2].

kinase selectivity EGFR off-target activity CSNK1A1

Procurement-Relevant Physicochemical Comparison: Csnk1-IN-1 vs. BAY-888

Csnk1-IN-1 exhibits moderate lipophilicity (cLogP = 5.4) and DMSO solubility of 4.6 mg/mL (8.62 mM), which is sufficient for standard in vitro stock preparation . BAY-888, with a lower molecular weight (483.54 vs. 533.54) and likely improved aqueous solubility, may offer handling advantages for certain in vivo formulations . However, the differential in ATP-dependent potency (see Evidence Item 1) may override these considerations for experiments conducted at physiological ATP concentrations.

solubility LogP DMSO solubility compound handling

Csnk1-IN-1 Procurement Scenarios: Where This Compound Delivers Quantifiable Value


CSNK1A1-Dependent Proliferative Disorder Research Under Physiological ATP Conditions

Csnk1-IN-1 is ideally suited for studies of CSNK1A1-mediated proliferative signaling in cellular models where intracellular ATP concentrations approach millimolar levels . Its retention of low nanomolar potency at 1 mM ATP (IC50 = 1.5 nM) enables robust target engagement that would be lost with other CK1 inhibitors (e.g., CSNK1-IN-2 IC50 = 107 μM under identical conditions) . This property is particularly valuable in Wnt/β-catenin pathway assays, where CK1α functions as a negative regulator of β-catenin stability [1].

Selectivity Profiling of CK1 Isoform Function in EGFR-Expressing Systems

Experiments requiring discrimination between CK1α-dependent and EGFR-dependent signaling benefit from Csnk1-IN-1's low off-target EGFR activity (IC50 > 20 nM) . In cell lines with high basal EGFR activity, the use of CSNK1-IN-2 (EGFR IC50 = 2.74 nM) would introduce confounding growth inhibition via EGFR blockade [2]. Csnk1-IN-1 minimizes this artifact while still inhibiting CK1α and, to a lesser extent, CK1δ (IC50 = 29.7 μM) .

Comparative Chemical Biology Studies of ATP-Competitive CK1 Inhibition

Csnk1-IN-1's extreme ATP-dependent potency shift (IC50 = 21 μM at low ATP vs. 1.5 nM at 1 mM ATP) makes it a valuable tool for mechanistic studies investigating the ATP-competitive nature of CK1 inhibition [3]. Researchers can leverage this property to design ATP-titration experiments that dissect the cellular ATP-sensitivity of CK1α-mediated processes, a capability not afforded by more ATP-resistant inhibitors such as BAY-888 (IC50 shifts from 4 nM to 63 nM across ATP concentrations) .

Procurement for HTS Hit Validation Against CSNK1A1

For high-throughput screening (HTS) follow-up and hit-to-lead validation programs targeting CSNK1A1, Csnk1-IN-1 provides a well-characterized benchmark with defined selectivity and ATP-dependent behavior [3]. Its DMSO solubility (8.62 mM) supports preparation of concentrated stock solutions suitable for automated liquid handling . The compound serves as a reference standard for assessing the ATP-competitiveness of novel CK1α chemotypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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